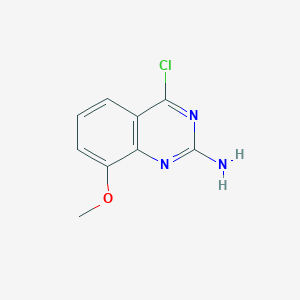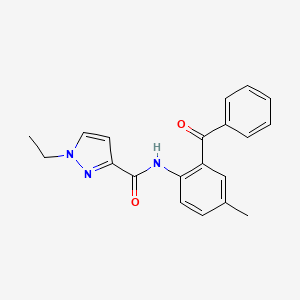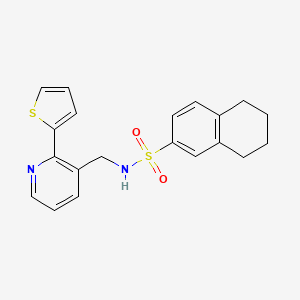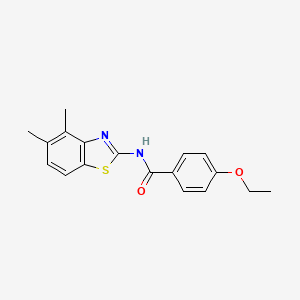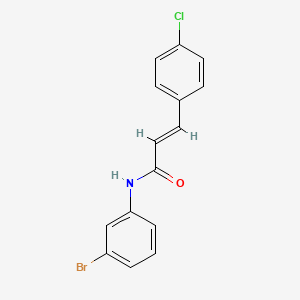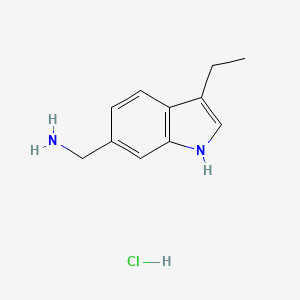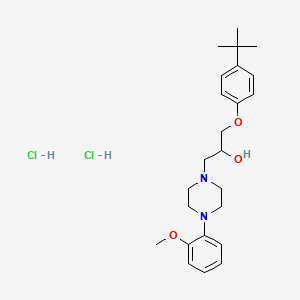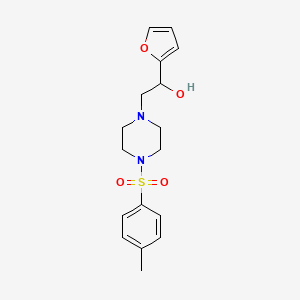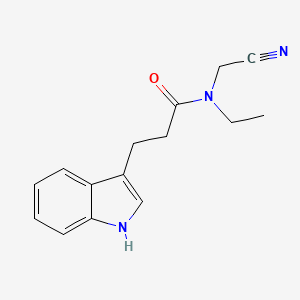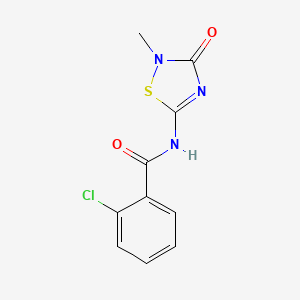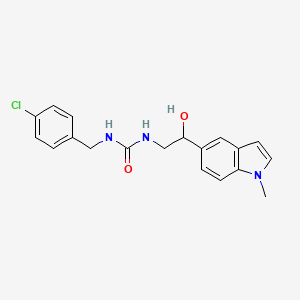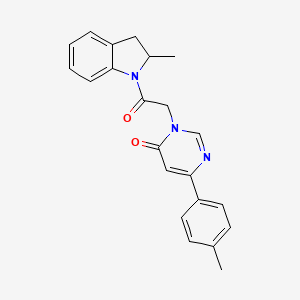
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide is a chemical compound with the following properties:
- Molecular Formula : C₁₃H₁₁BrClN₇O₄
- Molecular Weight : 444.63 g/mol
- SMILES Notation : Nc1ncnc(NNC(=O)CNC(=O)c2cc(Br)ccc2Cl)c1N+[O-]
- CAS Number : 450346-11-9
Molecular Structure Analysis
The molecular structure consists of a benzamide core with a hydrazinecarbonyl group attached to the pyrimidine ring. The presence of nitro and amino groups suggests potential reactivity and biological activity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Hydrolysis : Cleavage of the hydrazinecarbonyl bond.
- Reduction : Conversion of the nitro group to an amino group.
- Substitution : Replacing functional groups on the benzamide ring.
Physical And Chemical Properties Analysis
- Solubility : The solubility of this compound in different solvents (e.g., DMSO) needs investigation.
- Melting Point : Experimental determination required.
- Stability : Assess stability under various conditions (e.g., temperature, pH).
科学的研究の応用
Structural and Thermochemical Studies of Nitrofurantoin Complexes
A study by Vangala, Chow, and Tan (2013) explored the molecular complexes formed by nitrofurantoin with various pyridyl bases and 4-aminobenzamide, leading to the identification of solvates and co-crystal solvates. These complexes offer insights into designing new solid forms involving Active Pharmaceutical Ingredients (APIs), potentially applicable to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide (Vangala, Chow, & Tan, 2013).
Synthesis and Antihypertensive Activity
Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) synthesized a series of thiosemicarbazides, triazoles, and Schiff bases showing antihypertensive α-blocking activity. This study indicates the potential of pyrimidine derivatives in developing antihypertensive agents, which could extend to the research and development of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide as a therapeutic compound (Abdel-Wahab et al., 2008).
Air Monitoring of Aldehydes and Ketones
Büldt and Karst (1999) developed a new reagent, N-methyl-4-hydrazino-7-nitrobenzofurazan, for determining aldehydes and ketones, showcasing an alternative approach for air quality monitoring. This suggests potential environmental applications of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide in analytical chemistry or environmental science (Büldt & Karst, 1999).
Hypoxia-Selective Cytotoxicity
Palmer, van Zijl, Denny, and Wilson (1995) studied a bioreductive drug showing selective toxicity for hypoxic cells, which might relate to the exploration of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide in cancer research, particularly in designing hypoxia-selective cytotoxins (Palmer, van Zijl, Denny, & Wilson, 1995).
Hydrazinolysis of Pyrimidine Derivatives
Dickinson and Jacobsen (1975) reported on the hydrazinolysis reactions of pyrimidine derivatives, leading to various products. This chemical reaction pathway may provide a foundation for further chemical synthesis and application studies related to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide (Dickinson & Jacobsen, 1975).
Safety And Hazards
- Toxicity : Evaluate toxicity based on animal studies.
- Handling Precautions : Follow standard laboratory safety protocols.
- Environmental Impact : Assess potential environmental hazards.
将来の方向性
Research avenues include:
- Biological Activity : Investigate potential as an antimicrobial, antitumor, or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Explore modifications for improved properties.
- Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.
Please note that the above analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications.
特性
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O4/c1-8-3-2-4-9(5-8)14(23)16-6-10(22)19-20-13-11(21(24)25)12(15)17-7-18-13/h2-5,7H,6H2,1H3,(H,16,23)(H,19,22)(H3,15,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQQVDVSGXDWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2921227.png)
![4-[4-(Trifluoromethyl)piperidin-1-yl]quinazoline](/img/structure/B2921228.png)
